Cas no 5376-21-6 (4-chloro-2-phenyl-5-piperidin-1-ylpyridazin-3-one)

4-chloro-2-phenyl-5-piperidin-1-ylpyridazin-3-one structure
5376-21-6 structure
Product Name:4-chloro-2-phenyl-5-piperidin-1-ylpyridazin-3-one
CAS-nummer:5376-21-6
MF:C15H16ClN3O
MW:289.760042190552
CID:1583698
PubChem ID:248699
Update Time:2025-04-21

4-chloro-2-phenyl-5-piperidin-1-ylpyridazin-3-one Chemische en fysische eigenschappen

Naam en identificatie

    • 4-chloro-2-phenyl-5-piperidin-1-ylpyridazin-3-one
    • 2-phenyl-4-chloro-5-piperidino-pyridazinone-3
    • AC1L6MW5
    • NSC66102
    • AC1Q3FZC
    • Oprea1_489109
    • 4-chloro-2-phenyl-5-piperidinopyridazin-3(2H)-one
    • 4-chloro-2-phenyl-5-piperidin-1-yl-2H-pyridazin-3-one
    • ChemDiv3_001469
    • ST50458805
    • 4-Chloro-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone
    • 4-Chlor-2-phenyl-5-piperidino-3-oxo-2,3-dihydro-pyridazin
    • 4-Chloro-2-phenyl-5-piperidino-3(2H)-pyridazinone
    • 2-phenyl-4-chloro-5-piperidino-pyridazinone-3; AC1L6MW5; NSC66102; AC1Q3FZC; Oprea1_489109; 4-chloro-2-phenyl-5-piperidinopyridazin-3(2H)-one; 4-chloro-2-phenyl-5-piperidin-1-yl-2H-pyridazin-3-one; ChemDiv3_001469; ST50458805; 4-Chloro-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone; 4-Chlor-2-phenyl-5-piperidino-3-oxo-2,3-dihydro-pyridazin; 4-Chloro-2-phenyl-5-piperidino-3(2H)-pyridazinone;
    • AKOS001015927
    • Oprea1_545564
    • SR-01000080619
    • SR-01000080619-1
    • DTXSID30202035
    • 3(2H)-Pyridazinone, 4-chloro-2-phenyl-5-(1-piperidinyl)-
    • AJ8FBX63C9
    • 4-Chloro-2-phenyl-5-(piperidin-1-yl)pyridazin-3(2H)-one
    • HMS1477C17
    • Z31192729
    • NSC-66102
    • 4-CHLORO-2-PHENYL-5-(PIPERIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE
    • UNII-AJ8FBX63C9
    • SXMNJUHSKFFRBA-UHFFFAOYSA-N
    • 4-chloro-2-phenyl-5-(1-piperidyl)pyridazin-3-one
    • IDI1_020435
    • 5376-21-6
    • 4-Chloro-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone #
    • NSC 66102
    • CCG-106712
    • BRD-K93726294-001-01-6
    • Inchi: 1S/C15H16ClN3O/c16-14-13(18-9-5-2-6-10-18)11-17-19(15(14)20)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2
    • InChI-sleutel: SXMNJUHSKFFRBA-UHFFFAOYSA-N
    • LACHT: ClC1C(N(C2C=CC=CC=2)N=CC=1N1CCCCC1)=O

Berekende eigenschappen

  • Exacte massa: 289.09838
  • Monoisotopische massa: 289.098
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 2
  • Complexiteit: 434
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 35.9Ų

Experimentele eigenschappen

  • Dichtheid: 1.3
  • Kookpunt: 387.1°C at 760 mmHg
  • Vlampunt: 187.9°C
  • Brekindex: 1.646
  • PSA: 35.91
  • LogboekP: 2.94120
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd